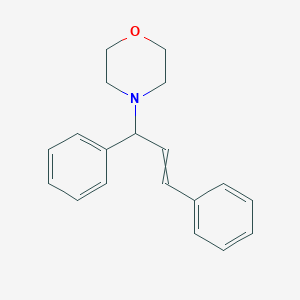
4-(1,3-Diphenylprop-2-en-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Diphenylprop-2-en-1-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 1,3-diphenylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylprop-2-en-1-yl)morpholine typically involves the reaction of morpholine with 1,3-diphenylprop-2-en-1-one. One common method is the gold-catalyzed one-pot/multicomponent synthesis, which starts from benzyl alcohols. This method involves the oxidation of benzyl alcohols to aldehydes using manganese dioxide, followed by a gold-catalyzed multicomponent reaction . The reaction is carried out at elevated temperatures, typically around 80°C, and the product is isolated by column chromatography .
Industrial Production Methods
the principles of green chemistry, such as one-pot procedures and multicomponent reactions, are often employed to enhance efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Diphenylprop-2-en-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require catalysts like gold or nickel .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(1,3-Diphenylprop-2-en-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of new materials and catalysts for organic reactions.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Diphenylprop-2-en-1-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of monoamine oxidases by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . The compound may also interact with cholinesterases, affecting the hydrolysis of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Diphenylprop-2-yn-1-yl)morpholine: This compound is structurally similar but contains a triple bond instead of a double bond in the prop-2-en-1-yl group.
1,3-Diphenylprop-2-en-1-one: This compound lacks the morpholine ring but shares the 1,3-diphenylprop-2-en-1-yl group.
Uniqueness
4-(1,3-Diphenylprop-2-en-1-yl)morpholine is unique due to its combination of a morpholine ring and a 1,3-diphenylprop-2-en-1-yl group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Propiedades
Número CAS |
201852-22-4 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-(1,3-diphenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C19H21NO/c1-3-7-17(8-4-1)11-12-19(18-9-5-2-6-10-18)20-13-15-21-16-14-20/h1-12,19H,13-16H2 |
Clave InChI |
RUCWWEVUCYXZLH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)

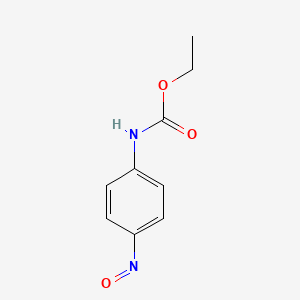


![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
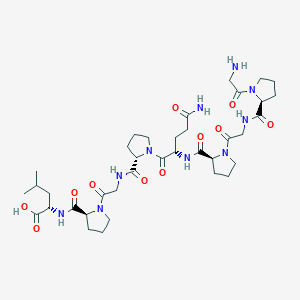
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
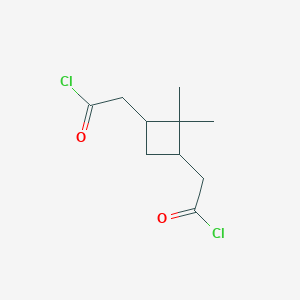
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
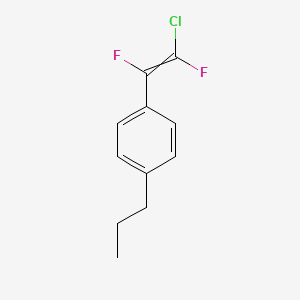
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
